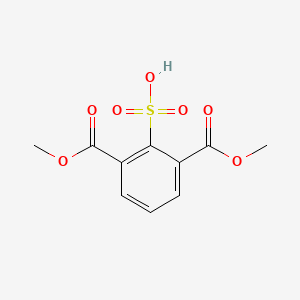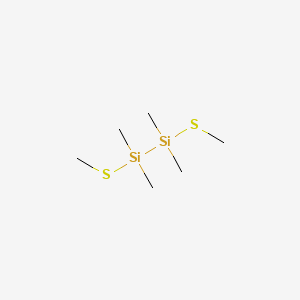
1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to methyl and methylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane typically involves the reaction of chlorosilanes with methylsulfanyl reagents under controlled conditions. One common method is the reaction of tetramethyldisilane with methylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane involves its interaction with molecular targets through its silicon and sulfur atoms. These interactions can lead to the formation of stable complexes or the activation of specific pathways. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2,2-Tetramethyl-1,2-bis(thiophen-2-yl)disilane
- Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane
- Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane
Uniqueness
1,1,2,2-Tetramethyl-1,2-bis(methylsulfanyl)disilane is unique due to its specific combination of methyl and methylsulfanyl groups attached to the silicon atoms. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
54580-28-8 |
|---|---|
Fórmula molecular |
C6H18S2Si2 |
Peso molecular |
210.5 g/mol |
Nombre IUPAC |
[dimethyl(methylsulfanyl)silyl]-dimethyl-methylsulfanylsilane |
InChI |
InChI=1S/C6H18S2Si2/c1-7-9(3,4)10(5,6)8-2/h1-6H3 |
Clave InChI |
YXZZSTPCAQQBMJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)([Si](C)(C)SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


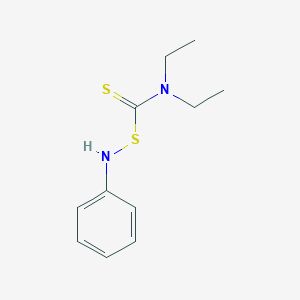


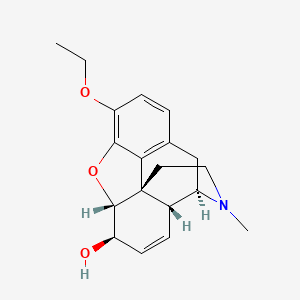
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
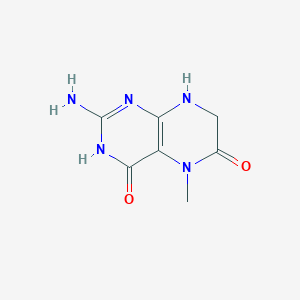


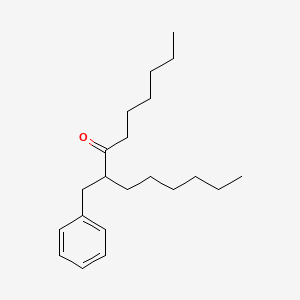
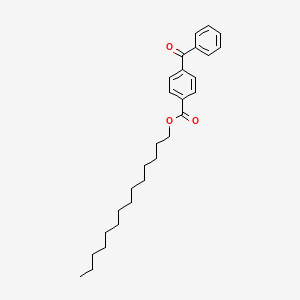
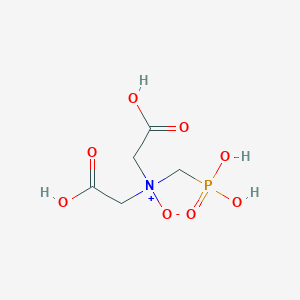
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)

